

# carbaryl absorption distribution metabolism excretion

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## Compound Focus: Carbaryl

CAS No.: 63-25-2

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## ADME Properties of Carbaryl: A Technical Overview

The table below summarizes the key ADME characteristics of **carbaryl**.

ADME Phase	Key Findings	Quantitative Data / Experimental Notes
<b>Absorption</b>	Rapid gastrointestinal absorption in rats; slower but near-complete dermal absorption in humans. Absorption kinetics vary significantly with the vehicle [1] [2].	• <b>Half-life in humans (IV):</b> ~9 hours [2]. • <b>Absorption Rate Constants (in rats):</b> Ranged from 0.10 h <sup>-1</sup> (with milk) to 7.0 h <sup>-1</sup> (with DMSO via intraduodenal administration) [1].
<b>Distribution</b>	Distributed to tissues including liver, kidneys, lungs, and brain. Crosses the placental barrier [2].	• <b>Volume of Distribution:</b> A key pharmacokinetic parameter to quantify distribution between plasma and the rest of the body [3].
<b>Metabolism</b>	Extensively metabolized primarily in the liver via cytochrome P450 (CYP) enzymes and hydrolysis [4] [2].	• <b>Major Metabolite:</b> 1-naphthol [5]. • <b>Key Human CYP Isoforms:</b> CYP1A1, CYP1A2, CYP3A4, and CYP2B6 [4]. • <b>Tools:</b> Liver microsomes, hepatocytes [3].
<b>Excretion</b>	Rapid elimination, primarily in urine as conjugated metabolites (e.g., 1-naphthylglucuronide). Mostly eliminated within 24-96 hours [2].	• <b>Major Excreted Metabolites:</b> 1-naphthol conjugates (glucuronide and sulfate) [2].

## Detailed Experimental Methodologies

Understanding the experimental models used to generate ADME data is crucial for its interpretation.

### In Vivo Absorption Kinetics Study

An early study investigating the effect of administration vehicle on **carbaryl** absorption provides a classic example of an in vivo protocol [1].

- **Objective:** To determine how the nature of the vehicle affects the digestive absorption kinetics of **carbaryl**.
- **Test System:** Animals (specific species not detailed in the abstract).
- **Dosing:** **Carbaryl** was administered via intravenous (IV) injection in DMSO, and via intragastric and intraduodenal routes using different vehicles (DMSO, oil, gum tragacanth, milk).
- **Sample Collection:** Blood samples were taken at various time points after administration.
- **Bioanalysis:** Two key parameters were measured in the blood over time:
  - **Radioactivity:** The level of <sup>14</sup>C-activity from the radiolabeled **carbaryl** was tracked to monitor the parent compound and its metabolites.
  - **Pharmacodynamic Effect:** Acetylcholinesterase inhibition was measured to correlate absorption with the onset of toxic effect.
- **Data Analysis:** Absorption rate constants were calculated from the blood concentration-time data, showing a strong dependence on the vehicle used.

### In Vitro Metabolism using Human Liver Microsomes

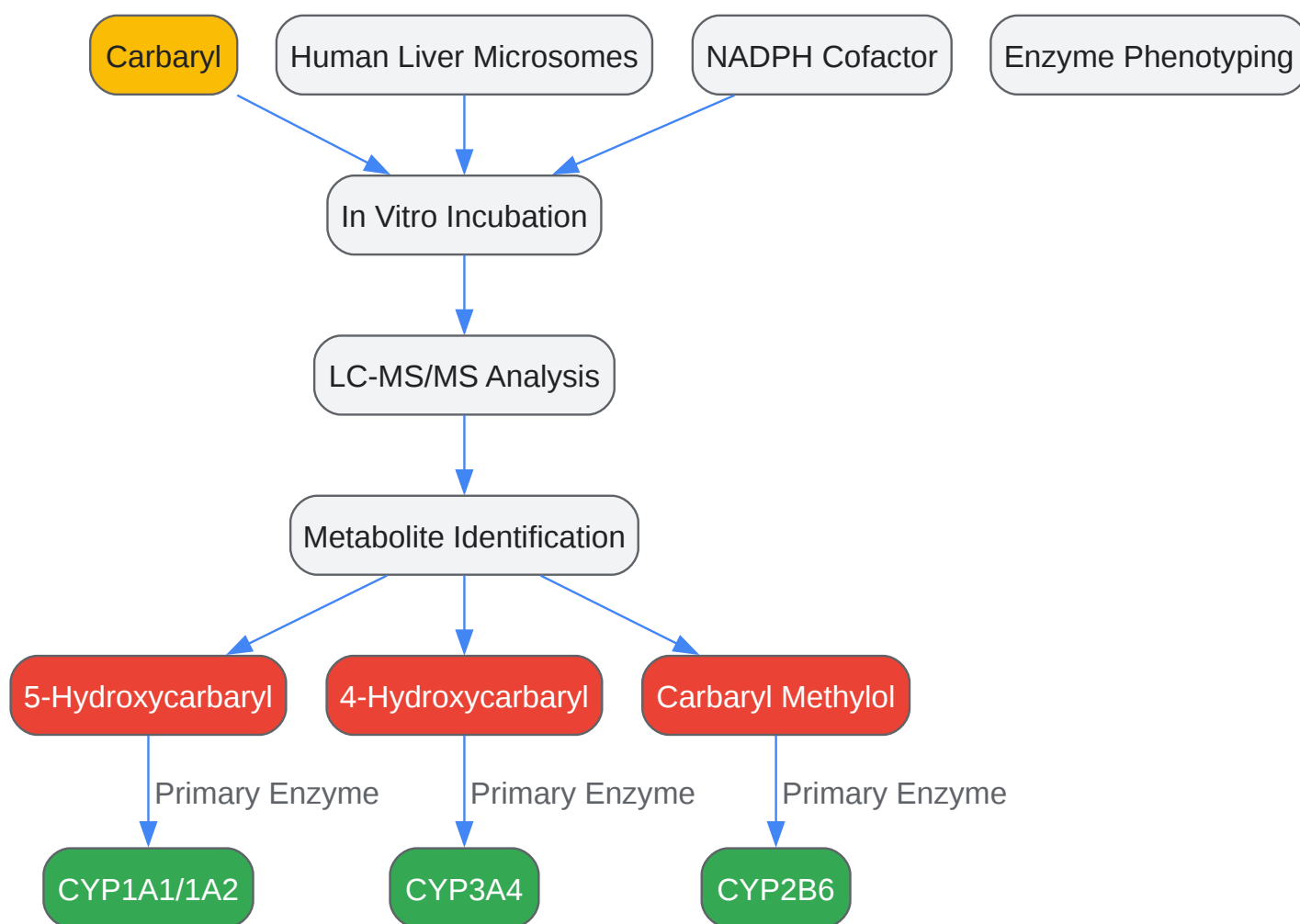
Modern studies often use in vitro systems to identify metabolic pathways and the specific enzymes involved [4].

- **Objective:** To identify the human cytochrome P450 (CYP) isoforms responsible for metabolizing **carbaryl** and to study its interaction with other chemicals like chlorpyrifos.
- **Test System:** Human liver microsomes (HLM) and a panel of 16 recombinant human CYP isoforms.
- **Incubation Conditions:** **Carbaryl** is incubated with HLMs or specific CYPs in a system containing nicotinamide adenine dinucleotide phosphate (NADPH) as a co-factor to enable enzymatic activity [3].
- **Metabolite Identification & Quantification:**
  - **HPLC Analysis:** The incubation mixtures are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and identify metabolites.
  - **Metabolites Identified:** 5-hydroxy**carbaryl**, 4-hydroxy**carbaryl**, and **carbaryl** methylol.

- **Enzyme Phenotyping:** The metabolic activity of each individual CYP isoform is assessed to determine its relative contribution to **carbaryl**'s overall metabolism.
- **Inhibition Studies:** Co-incubation or pre-incubation with chlorpyrifos can be performed to investigate drug-drug interactions.

## ADME Workflow and Metabolic Pathway

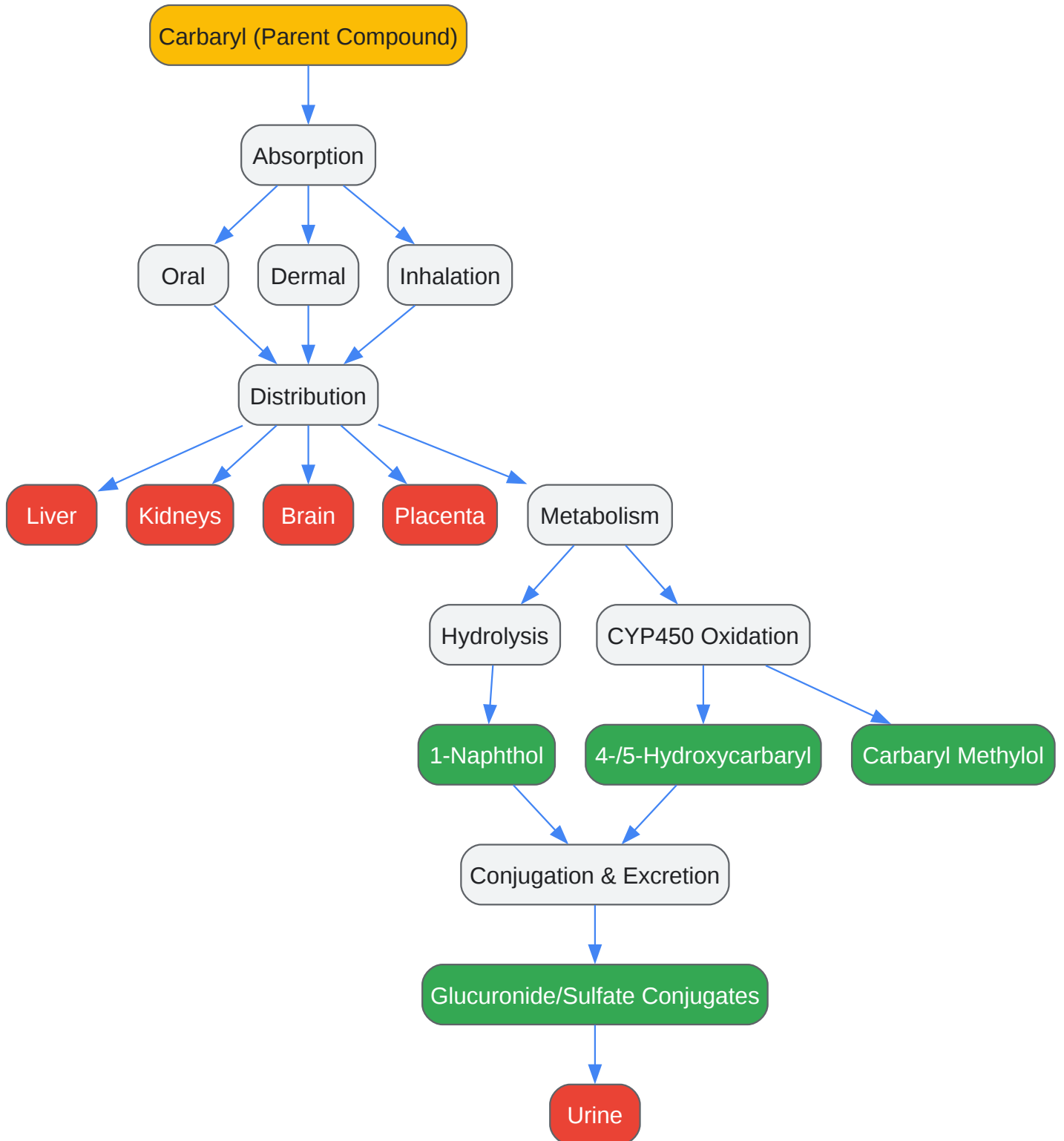
The following diagram illustrates the core experimental workflow for studying **carbaryl** metabolism in vitro, leading to the identification of key metabolites and enzymes.



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*In vitro* workflow for identifying **carbaryl** metabolites and responsible CYP enzymes.

The primary metabolic fate of **carbaryl** in the body involves several pathways, culminating in rapid excretion. The chart below maps out these key routes.



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*Carbaryl's ADME pathway showing absorption, tissue distribution, metabolic transformation, and urinary excretion.*

## Research Applications and Advanced Modeling

The detailed ADME data for **carbaryl** enables several advanced research applications, particularly in human health risk assessment.

- **PBPK Modeling for Risk Assessment:** **Carbaryl** has been used as a case study for developing **Physiologically Based Pharmacokinetic (PBPK) models** parameterized with in vitro data [6]. These models integrate in vitro PK and pharmacodynamic (PD) data—such as metabolic clearance and cholinesterase inhibition parameters—and scale them to predict chemical kinetics and dynamics in a whole organism. This approach, known as **in vitro to in vivo extrapolation (IVIVE)**, helps minimize the need for in vivo human data in risk assessments [6].
- **Exposure Reconstruction (Reverse Dosimetry):** PBPK models for **carbaryl** can be used for "reverse dosimetry" [5]. This process involves converting a measured biomarker concentration (e.g., levels of 1-naphthol in urine) back into an estimate of the original intake dose. This is crucial for interpreting biomonitoring data from human studies (like NHANES) and comparing reconstructed exposures to established health-based guidance values [5].

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## References

1. Variations of the Digestive Absorption Kinetics of Carbaryl ... [pubmed.ncbi.nlm.nih.gov]
2. Carbaryl (PIM 147) [inchem.org]

3. [sciencedirect.com/topics/medicine-and-dentistry/ absorption ...](https://www.sciencedirect.com/topics/medicine-and-dentistry/absorption) [sciencedirect.com]
4. [In vitro metabolism of carbaryl by human cytochrome P450 ...](https://pubmed.ncbi.nlm.nih.gov/) [pubmed.ncbi.nlm.nih.gov]
5. [A case study with carbaryl](https://www.sciencedirect.com/) [sciencedirect.com]
6. [Use of in vitro data in developing a physiologically based ...](https://pubmed.ncbi.nlm.nih.gov/) [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [carbaryl absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522664#carbaryl-absorption-distribution-metabolism-excretion>]

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